molecular formula C10H14N2O B14650073 N-Methyl-N-phenyl-N'-ethylurea CAS No. 52073-04-8

N-Methyl-N-phenyl-N'-ethylurea

Cat. No.: B14650073
CAS No.: 52073-04-8
M. Wt: 178.23 g/mol
InChI Key: GOVFUKDUNFENCA-UHFFFAOYSA-N
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Description

N-Methyl-N-phenyl-N’-ethylurea is an organic compound with the molecular formula C10H14N2O It is a derivative of urea, where the nitrogen atoms are substituted with methyl, phenyl, and ethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Methyl-N-phenyl-N’-ethylurea can be synthesized through several methods. One common method involves the nucleophilic addition of amines to potassium isocyanate in water without the use of organic co-solvents . This method is efficient and environmentally friendly, producing high yields of N-substituted ureas with high chemical purity.

Another method involves the reaction of isocyanates or carbamoyl chlorides with ammonia . This method, although not environmentally friendly, is still widely used due to its efficiency.

Industrial Production Methods

Industrial production of N-Methyl-N-phenyl-N’-ethylurea typically involves large-scale synthesis using the aforementioned methods. The process is optimized for high yield and purity, with considerations for cost-effectiveness and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-N-phenyl-N’-ethylurea undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions where one or more of its substituents are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted ureas.

Scientific Research Applications

N-Methyl-N-phenyl-N’-ethylurea has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing other complex organic molecules.

    Biology: It is studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of N-Methyl-N-phenyl-N’-ethylurea involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the context of its application. For example, in biological systems, it may interact with enzymes or receptors, influencing biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    N-Methyl-N’-phenylurea: Similar structure but lacks the ethyl group.

    N-Phenyl-N’-methylurea: Another similar compound with different substituents.

    N,N’-Disubstituted thiourea: Thiourea derivatives with similar applications.

Uniqueness

N-Methyl-N-phenyl-N’-ethylurea is unique due to its specific substituents, which confer distinct chemical and physical properties. These properties make it suitable for specific applications that other similar compounds may not be able to fulfill.

Properties

CAS No.

52073-04-8

Molecular Formula

C10H14N2O

Molecular Weight

178.23 g/mol

IUPAC Name

3-ethyl-1-methyl-1-phenylurea

InChI

InChI=1S/C10H14N2O/c1-3-11-10(13)12(2)9-7-5-4-6-8-9/h4-8H,3H2,1-2H3,(H,11,13)

InChI Key

GOVFUKDUNFENCA-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)N(C)C1=CC=CC=C1

Origin of Product

United States

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